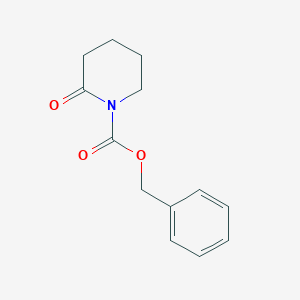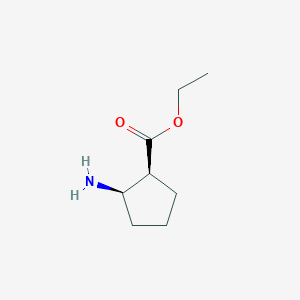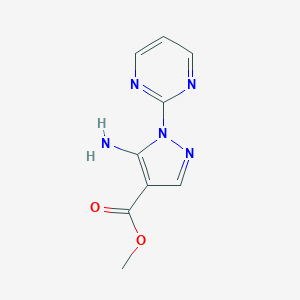![molecular formula C13H8F3NO3 B181464 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid CAS No. 197847-94-2](/img/structure/B181464.png)
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid” is a significant organic compound that has gained immense attention from the scientific community. It is a white to brown solid with a molecular weight of 283.21 .
Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its InChI code is "1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 283.21 . The storage temperature is +4°C .
Mechanism of Action
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid acts as a competitive antagonist of nAChRs, meaning that it binds to the receptor and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor, which can be used to study the function of nAChRs in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and the modulation of cognitive function. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid in lab experiments is its specificity for nAChRs, which allows for the selective study of these receptors without affecting other ion channels or receptors. Additionally, this compound is relatively easy to synthesize and has a high degree of purity, making it a useful tool for scientific research.
However, there are also limitations to the use of this compound in lab experiments. For example, this compound may not be effective in all experimental models, and its effects may be influenced by factors such as the concentration of the compound and the duration of exposure. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the study of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid and its effects on nAChRs. One area of interest is the role of nAChRs in the development of various diseases, such as Alzheimer's disease and schizophrenia. Additionally, this compound could be used to study the effects of nAChRs on other physiological processes, such as muscle contraction and immune function. Finally, the development of new and more selective nAChR antagonists could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethoxy)benzyl bromide with nicotinic acid in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2-(trifluoromethoxy)benzaldehyde with nicotinic acid in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid has been used in a variety of scientific studies to investigate the role of nAChRs in various physiological processes. For example, this compound has been used to study the effects of nAChRs on inflammation, as well as the role of nAChRs in nicotine addiction. Additionally, this compound has been used to investigate the role of nAChRs in cognitive function and memory.
Properties
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKBORYPDIRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647042 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-94-2 |
Source


|
| Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
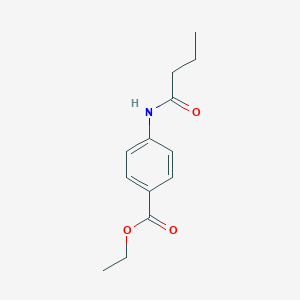

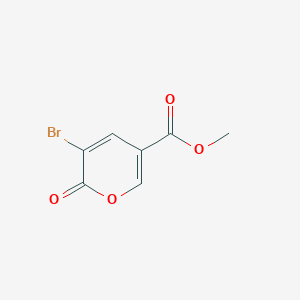
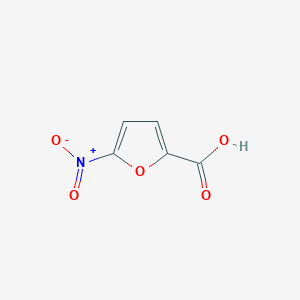
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
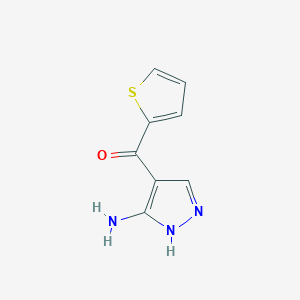
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
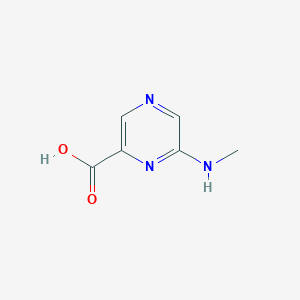

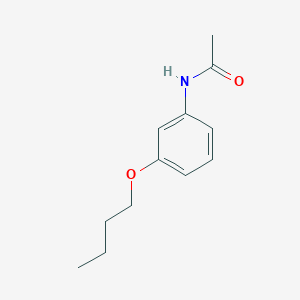
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)
